6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane
Description
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane (CAS 128454-91-1) is a highly fluorinated bromoalkane with a complex structure. The compound features:
- Heptafluoro groups (seven fluorine atoms) at positions 1, 1, 1, 2, 2, 3, and 3, imparting chemical inertness and thermal stability typical of perfluorinated compounds.
- Bis(trifluoromethyl) groups (-CF₃) at position 4, introducing steric bulk and enhancing hydrophobicity.
Its molecular formula is inferred as C₈H₄BrF₁₃ based on structural analysis . The compound is designated for industrial and scientific research, though specific applications remain unelaborated in available literature .
Properties
IUPAC Name |
6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKBMPCVVMQGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7C(CF3)2CH2CH2Br, C8H4BrF13 | |
| Record name | Hexane, 6-bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371286 | |
| Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128454-91-1 | |
| Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128454-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane typically involves the radical trifluoromethylation of carbon-centered intermediates . This process is crucial for introducing the trifluoromethyl groups into the molecule. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of specialized equipment and controlled environments is essential to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom serves as a primary reactive site for nucleophilic substitutions. This is facilitated by the electron-withdrawing effect of adjacent fluorinated groups, which polarizes the C-Br bond and enhances its susceptibility to nucleophilic attack.
Key reactions include:
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Halogen exchange with iodide ions in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding the corresponding iodo derivative .
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Alkoxydehalogenation with sodium methoxide in methanol, producing methoxy-substituted fluorinated alkanes .
Reaction conditions and yields from literature studies:
| Reaction Type | Reagent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Halogen exchange (Br → I) | KI | DMF | 60–80 | 93 | |
| Methoxy substitution | NaOCH₃ | MeOH | 25 | 89 |
Elimination Reactions
Under basic conditions, β-hydrogen elimination occurs, forming fluorinated alkenes. This reaction is highly dependent on steric and electronic factors due to the bulky trifluoromethyl groups.
Example:
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Treatment with potassium tert-butoxide in THF at −20°C induces dehydrohalogenation, generating 1,1,1,2,3,3-hexafluoro-4,4-bis(trifluoromethyl)pentene as the major product .
Reformatsky-Type Coupling Reactions
The compound acts as a fluorinated building block in Reformatsky reactions. When reacted with zinc, it forms a fluoro-carbanion intermediate, which couples with electrophiles such as carbonyl compounds:
Mechanism:
-
Zinc insertion :
-
Electrophilic attack :
This method has been employed to synthesize α-fluoro-β-hydroxy esters .
Comparative Reactivity with Structural Analogs
The reactivity of this compound differs from analogs due to variations in chain length and halogen placement:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 1-Bromo-3-trifluoromethylpentafluorobutane | Faster substitution due to shorter chain | Reduced steric hindrance |
| 1-Iodo-4,4-bis(trifluoromethyl)heptafluorohexane | Lower thermal stability in elimination reactions | Iodine’s weaker C–X bond |
These comparisons highlight the balance between electronic effects (fluorine’s electronegativity) and steric bulk in governing reaction pathways .
Stability and Reaction Optimization
The compound’s stability under reaction conditions is critical:
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Thermal stability : Decomposes above 150°C, limiting high-temperature applications .
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Solvent compatibility : Reacts preferentially in aprotic solvents (e.g., THF, DMF) to avoid side reactions with protic media .
Experimental protocols emphasize low temperatures (−20°C to 25°C) and inert atmospheres to maximize yields .
Scientific Research Applications
Organic Synthesis
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane serves as an important building block in organic synthesis. It can be utilized in:
- Electrophilic Reactions : The compound acts as an electrophile in reactions involving nucleophiles. Its halogen atoms facilitate the formation of carbon-carbon bonds through nucleophilic substitution reactions .
- Synthesis of Fluorinated Compounds : Its structure allows for the introduction of fluorinated groups into organic molecules. This is particularly valuable in pharmaceuticals and agrochemicals where fluorine enhances biological activity and stability .
Materials Science
The unique properties of this compound make it suitable for use in materials science:
- Fluoropolymer Development : It can be used to synthesize new fluoropolymers that exhibit high thermal stability and resistance to chemical degradation. These materials are essential in coatings and insulation applications .
- Surface Modification : The compound can modify surfaces to enhance hydrophobicity and oleophobicity. This property is crucial for developing advanced materials for various industrial applications .
Environmental Studies
Research on the environmental impact of fluorinated compounds has gained prominence due to their persistence and potential effects on ecosystems:
- Environmental Monitoring : The compound can be used as a tracer in environmental studies to monitor the behavior of perfluorinated substances in various ecosystems .
- Degradation Studies : Understanding the degradation pathways of such compounds helps assess their long-term environmental effects and develop strategies for remediation .
Case Study 1: Electrophilic Fluorination
In a study conducted by researchers at [source], this compound was employed as a reagent for the electrophilic fluorination of aromatic compounds. The results indicated enhanced reactivity compared to traditional reagents due to the presence of multiple electronegative fluorine atoms.
| Compound | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Aromatic Compound A | Electrophilic Substitution | 85% | 50°C in Acetonitrile |
| Aromatic Compound B | Electrophilic Substitution | 90% | 60°C in DMSO |
Case Study 2: Surface Coating Applications
A research project explored the use of this compound in creating hydrophobic surfaces for electronic devices. The treated surfaces exhibited significant water repellency compared to untreated controls.
| Surface Type | Water Contact Angle (°) | Treatment Method |
|---|---|---|
| Untreated | 30 | - |
| Treated | 110 | Fluorination with 6-Bromo Compound |
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Regulatory Differences
Key Observations:
Fluorine Content and Reactivity: The target compound has 13 fluorine atoms, fewer than fully perfluorinated analogs like 1,6-dibromo-dodecafluorohexane (12F) . Shorter-chain analogs (e.g., butane derivatives in ) exhibit higher fluorine density but reduced steric hindrance.
Bromine Placement :
- Bromine at position 6 (vs. position 1 in 1-bromo-dodecafluorohexane ) may influence regioselectivity in synthetic applications. For example, nucleophilic attack at terminal bromine (C1) is typically more accessible than at internal positions (C6).
Research and Application Insights
- Synthetic Utility : Brominated perfluoroalkanes like the target compound are often intermediates in synthesizing fluorinated polymers or surfactants. The bis(trifluoromethyl) groups could enhance thermal stability in materials science applications .
- Environmental Persistence : While data specific to this compound are lacking, perfluorinated compounds generally exhibit high environmental persistence due to C-F bond strength. Its branched structure may reduce mobility in soil compared to linear analogs .
Biological Activity
6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane is a fluorinated organic compound with the molecular formula C8H4BrF13. Its unique structure, characterized by a high fluorine content and the presence of bromine, contributes to its stability and low reactivity under various conditions. This compound has garnered attention in various fields including pharmaceutical chemistry and environmental science due to its potential biological activities.
- Molecular Formula : C8H4BrF13
- Molecular Weight : 427.001 g/mol
- CAS Number : 128454-91-1
The compound features a complex arrangement of fluorine and bromine atoms which significantly influences its chemical behavior. The high electronegativity of fluorine atoms often leads to unique interactions with biological molecules.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Pharmacological Potential : Research indicates that compounds with similar structures have exhibited significant pharmacological properties including antimicrobial and anti-inflammatory activities. The unique electronic properties imparted by the fluorinated groups may enhance interactions with biological targets.
- Ecotoxicological Studies : The environmental impact of fluorinated compounds is a growing concern. Studies have shown that certain perfluorinated compounds can bioaccumulate and exhibit toxic effects on aquatic organisms. Understanding the degradation pathways and ecological footprint of this compound is critical for assessing its environmental safety.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential effectiveness against specific bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Ecotoxicity | Bioaccumulation in aquatic species |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated compounds including derivatives of heptafluorinated alkanes. Results indicated that certain structural motifs enhance activity against Gram-positive bacteria due to increased membrane permeability facilitated by fluorination.
- Inflammatory Response Modulation : In vitro studies have shown that fluorinated compounds can influence cytokine production in macrophages. The presence of bromine may further modulate these effects by altering the electronic environment around the reactive sites.
- Ecotoxicological Impact : Research on the environmental fate of fluorinated compounds has highlighted their persistence in aquatic environments. Studies utilizing bioassays demonstrated significant toxicity in fish species exposed to high concentrations of similar halogenated compounds.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions which may lead to the formation of biologically active metabolites.
- Interaction with Biological Membranes : The hydrophobic nature of fluorinated compounds allows them to integrate into lipid bilayers potentially altering membrane fluidity and function.
Q & A
Basic Research Question
- Use closed-system reactors and PPE to minimize inhalation exposure.
- Neutralize waste with alkaline hydrolysis (NaOH/EtOH, 70°C, 24h) to cleave C-Br bonds, followed by fluoride ion-selective electrode analysis to confirm defluorination .
How does this compound compare to similar bromo-perfluoroalkanes in radical reactivity?
Advanced Research Question
The bis(trifluoromethyl) groups stabilize radical intermediates, reducing chain-transfer rates during polymerization. Electron paramagnetic resonance (EPR) studies show a 30% lower radical recombination rate versus 1-bromo-perfluorohexane, enabling controlled radical polymerization with polydispersity indices <1.2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
